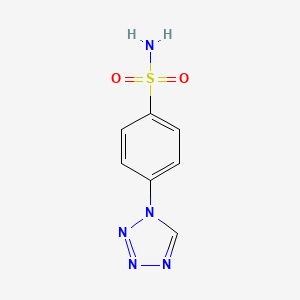
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a unique chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and chemical research. The structure of this compound, characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a fluorophenyl group, imparts specific chemical properties and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can involve multiple steps, typically starting from readily available starting materials:
Step 1 Synthesis of the pyrazole core: The synthesis begins with the preparation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core. This is usually achieved through the cyclization of appropriate hydrazines with diketones or similar intermediates under acidic or basic conditions.
Step 2 Introduction of the ethyl group: The next step involves the alkylation of the pyrazole core with an ethyl halide (e.g., 2-chloroethylamine) in the presence of a base such as potassium carbonate to yield N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine.
Step 3 Acylation with 4-fluorophenylthioacetic acid: The final step is the acylation of the amino group with 2-((4-fluorophenyl)thio)acetic acid using standard coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve the optimization of the above synthetic route to ensure scalability, efficiency, and cost-effectiveness. Key considerations would include the selection of solvents, purification techniques, and the control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the sulfur atom in the 4-fluorophenylthio moiety suggests that oxidation could occur at this position, potentially forming sulfoxides or sulfones.
Reduction: : The nitro and amino groups in the molecule can be susceptible to reduction, leading to different derivatives.
Substitution Reactions: : The trifluoromethyl group and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: : Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Conditions would depend on the specific substitution but might include halogenating agents or strong bases.
Sulfoxides and sulfones: from oxidation reactions.
Amines or hydroxylated derivatives: from reduction or hydrolysis reactions.
科学研究应用
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide finds applications across multiple research domains:
Chemistry: : As a reactive intermediate or a building block in the synthesis of more complex molecules.
Biology: : Potential use as a probe or inhibitor in biochemical assays targeting specific enzymes or receptors.
Medicine: : Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting inflammation or cancer.
Industry: : Application in the formulation of agrochemicals or specialty materials.
作用机制
While specific studies on the mechanism of action for this compound might be limited, its structure suggests potential interactions with biological targets such as enzymes or receptors. The trifluoromethyl group is known for enhancing metabolic stability and biological activity, while the pyrazole ring can participate in binding interactions with proteins. These features might enable the compound to inhibit specific enzymes or modulate receptor activity, thus exerting its biological effects.
相似化合物的比较
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can be compared with other pyrazole derivatives such as:
Celecoxib: : A cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug. While Celecoxib contains a pyrazole core, its substitution pattern differs, resulting in distinct biological activity and target specificity.
Rofecoxib: : Another COX-2 inhibitor, structurally similar to Celecoxib but differing in the substitution pattern around the pyrazole ring.
Diflunisal: : An anti-inflammatory drug with a fluorophenyl group, similar in some ways but lacking the pyrazole core, leading to differences in its mechanism of action.
The uniqueness of this compound lies in its combination of structural features that confer specific chemical and biological properties, distinguishing it from these related compounds.
属性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3OS/c18-12-3-5-13(6-4-12)26-10-16(25)22-7-8-24-14(11-1-2-11)9-15(23-24)17(19,20)21/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIADVYRPXEVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)


![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
![3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)


![4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2846904.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)
![5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2846907.png)
